4,6-Dichloro-2-(methylthio)pyrimidine

Description

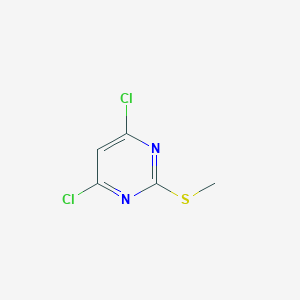

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMLONIWOAGZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212197 | |

| Record name | 4,6-Dichloropyrimidine methyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-25-8 | |

| Record name | 4,6-Dichloro-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6299-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-(methylthio)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6299-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloropyrimidine methyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloropyrimidine methyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q28U6BR6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,6-dichloro-2-(methylthio)pyrimidine chemical properties

An In-depth Technical Guide to the Chemical Properties of 4,6-dichloro-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, possessing two reactive chlorine atoms and a methylthio group on a pyrimidine (B1678525) core, makes it a valuable building block for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity, and established synthetic protocols.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Cl₂N₂S | [1][3][4][5][6] |

| Molecular Weight | 195.07 g/mol | [3][4][5][6][7] |

| Appearance | Off-white to Light yellow powder or crystals | [1][2][3] |

| Melting Point | 38 - 42 °C (100.4 - 107.6 °F) | [1][2][7][8][9] |

| Boiling Point | 135 - 136 °C at 14 mmHg | [1][2][7][8][9] |

| Flash Point | > 112 °C (> 233.6 °F) | [1][2][5] |

| Purity | >98.0% (GC) | [3] |

| CAS Number | 6299-25-8 | [1][3][4][5][6][7][8][9] |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound.

| Spectroscopy | Details |

| ¹H NMR | Data available from Aldrich Chemical Company, Inc.[4] |

| ¹³C NMR | Data available from Aldrich Chemical Company, Inc.[4] |

| Mass Spectrometry | Electron ionization mass spectrum data is available.[6] |

| Infrared (IR) Spectroscopy | FTIR (capillary cell: melt) and ATR-IR spectra are available.[4] |

Reactivity and Synthetic Applications

This compound serves as a key intermediate in the synthesis of various pyrimidine derivatives. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, while the methylthio group at the 2 position can be oxidized to a sulfone, which is also a good leaving group.

A notable reaction is the regioselective displacement of one chlorine atom. For instance, reaction with sodium ethoxide in ethanol (B145695) at room temperature exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[10] This selective reactivity allows for the sequential introduction of different functional groups.

The compound is also a precursor for more complex heterocyclic systems. For example, it can be used to synthesize 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) through a multi-step process involving nucleophilic displacement of the chlorine atoms, oxidation of the methylthio group, cyanation, and subsequent chlorination.[11]

Furthermore, it has been utilized in the synthesis of Kras modulators, highlighting its potential in cancer research.[12]

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rheniumshop.co.il [rheniumshop.co.il]

- 6. Pyrimidine, 4,6-dichloro-2-(methylthio)- [webbook.nist.gov]

- 7. This compound 98 6299-25-8 [sigmaaldrich.com]

- 8. This compound 98 6299-25-8 [sigmaaldrich.com]

- 9. This compound | 6299-25-8 [amp.chemicalbook.com]

- 10. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 4,6-dichloro-2-(methylthio)pyrimidine (CAS 6299-25-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-dichloro-2-(methylthio)pyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, spectroscopic data, synthesis, and key reactions, including detailed experimental protocols.

Core Properties and Data

This compound is a versatile heterocyclic building block.[1] Its reactivity is centered around the two chlorine atoms and the methylthio group, allowing for a variety of chemical modifications.[2][3][4]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 6299-25-8 | [5][6][7][8][9][10] |

| Molecular Formula | C₅H₄Cl₂N₂S | [6][7] |

| Molecular Weight | 195.07 g/mol | [9] |

| Appearance | Off-white to light yellow powder or solid | [5][6] |

| Melting Point | 38-42 °C | [5][6][7][11] |

| Boiling Point | 135-136 °C at 14 mmHg | [5][6][7][11] |

| Flash Point | >110 °C (>230 °F) | [5][7] |

| Purity | >98% (GC) | |

| Storage Temperature | 0-10°C (Refrigerated) | [12] |

Spectroscopic Data

| Technique | Data Source / Description |

| ¹H NMR | Spectra available from Aldrich Chemical Company, Inc.[9] |

| ¹³C NMR | Spectra available from Aldrich Chemical Company, Inc.[9] |

| Mass Spectrometry | Data available in spectral databases.[9] |

| Infrared (IR) Spectroscopy | FTIR (capillary cell: melt and ATR-IR) and vapor phase IR spectra are available.[9] |

| UV Spectroscopy | Spectral data is available.[9] |

| Raman Spectroscopy | Spectral data is available.[9] |

Synthesis and Reactivity

This compound is a valuable intermediate due to the differential reactivity of its functional groups. The chlorine atoms can be displaced by nucleophiles, and the methylthio group can be oxidized to a sulfone, which is a good leaving group.[2][4]

Synthesis Workflow

The synthesis of this compound can be achieved from thiobarbituric acid.[2] A related synthesis of a nitro-derivative starts from diethyl malonate.[13]

Caption: Synthesis of this compound from thiobarbituric acid.

Key Chemical Transformations

This compound serves as a starting material for the synthesis of various substituted pyrimidines. A notable reaction pathway involves nucleophilic substitution of the chloro groups, oxidation of the thioether, and subsequent displacement of the resulting sulfone.[2]

Caption: Multi-step synthesis starting from this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine

This protocol describes the nucleophilic displacement of the chlorine atoms with benzyloxy groups.[2]

Reagents and Materials:

-

This compound

-

Benzyl alcohol

-

Sodium hydride (NaH)

Procedure:

-

To a solution of this compound, add benzyl alcohol and sodium hydride.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the residue to obtain 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine.

Oxidation to 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine

This procedure details the oxidation of the thioether to a sulfone.[2]

Reagents and Materials:

-

4,6-bis(benzyloxy)-2-(methylthio)pyrimidine

-

m-Chloroperbenzoic acid (m-CPBA, 77% purity)

-

Dichloromethane (DCM)

-

Saturated sodium carbonate solution

-

Diethyl ether

Procedure:

-

Dissolve 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (1.00 mmol) in DCM (3 mL).

-

Cool the stirred mixture in an ice bath to approximately 0 °C.

-

Add m-CPBA (2.00 mmol) in one portion.

-

Protect the reaction with a CaCl₂ drying tube and stir at room temperature (ca. 20 °C) for 24 hours, or until complete consumption of the starting material as indicated by TLC.

-

Add diethyl ether (20 mL) and saturated sodium carbonate solution (10 mL).

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with an additional 10 mL of diethyl ether.

-

Combine the organic layers, dry, and concentrate to yield 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine.

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine

This protocol outlines the regioselective substitution of one chlorine atom.[3]

Reagents and Materials:

-

This compound

-

Ethanol (EtOH)

-

Sodium ethoxide (EtONa) solution (1 M in EtOH)

Procedure:

-

To a stirred mixture of this compound (50 mg, 0.256 mmol) in EtOH (1 mL) at approximately 20 °C, add a freshly prepared solution of EtONa (0.28 mL, 0.28 mmol, 1 M in EtOH) dropwise.

-

Protect the mixture with a CaCl₂ drying tube and stir at this temperature for 2 hours, monitoring for the complete consumption of the starting material by TLC.

-

Upon completion, proceed with standard work-up and purification to obtain 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.

Applications in Research and Development

This compound is a crucial starting material in the synthesis of a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications.

-

Oncology: It is used in the synthesis of Kras modulators for cancer research.[14]

-

Antiviral and Anticancer Agents: The aminopyrimidine scaffold, accessible from this intermediate, is a privileged structure in drug discovery, found in anti-HIV drugs and anticancer agents like Pazopanib.[4]

-

Agrochemicals: The pyrimidine (B1678525) core is a common feature in herbicides, and this compound serves as a key intermediate in their production.[15]

-

Organic Synthesis: It is a versatile scaffold for creating multifunctionalized pyrimidines through reactions like Suzuki-Miyaura coupling and nucleophilic substitutions.[3]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][6] It may also cause respiratory irritation.[16]

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.[5]

-

Wash skin thoroughly after handling.[5]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Use only outdoors or in a well-ventilated area.[5]

-

Store in a locked up, well-ventilated place with the container tightly closed.[5]

First Aid Measures:

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

In all cases of exposure, seek immediate medical attention.[5][6]

References

- 1. 4,6-二氯-2-甲硫基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.fr [fishersci.fr]

- 7. 6299-25-8 | 7H66-5-X2 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. This compound | 6299-25-8 [chemicalbook.com]

- 9. This compound | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 4,6-二氯-2-甲硫基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | 6299-25-8 [sigmaaldrich.com]

- 13. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. nbinno.com [nbinno.com]

- 16. capotchem.cn [capotchem.cn]

Technical Guide: Spectral and Synthetic Overview of 4,6-dichloro-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-2-(methylthio)pyrimidine is a key heterocyclic intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. Its reactive chlorine atoms and versatile pyrimidine (B1678525) core make it a valuable building block for a diverse range of more complex molecules. This technical guide provides a concise overview of its spectral properties (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and a typical synthetic workflow. The information presented here is intended to support researchers in the identification, characterization, and application of this compound.

Spectroscopic Data

The following tables summarize the key spectral data for this compound. Due to the limited availability of public domain raw spectral data, expected spectral characteristics are provided based on the compound's structure and available database information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Singlet | 1H | C5-H |

| ~2.6 | Singlet | 3H | S-CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~173 | C2 (C-S) |

| ~162 | C4/C6 (C-Cl) |

| ~118 | C5 |

| ~15 | S-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented are estimations based on typical values for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2930 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1540, ~1480 | Medium-Strong | C=C and C=N stretching vibrations (pyrimidine ring) |

| ~850 | Strong | C-Cl stretch |

| ~750 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry data reveals the characteristic isotopic pattern of a molecule containing two chlorine atoms.[1]

| m/z | Relative Intensity | Assignment |

| 194 | High | [M]⁺ (with ²³⁵Cl) |

| 196 | Moderate | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 198 | Low | [M+4]⁺ (with two ³⁷Cl) |

| 113 | Moderate | Fragment ion |

| 148 | Low | Fragment ion |

Note: The relative intensities are approximate and can vary based on the instrument and ionization method.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of about 0.6-0.7 mL.

-

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable for data acquisition.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrument: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography: Inject the sample into the GC. A typical column would be a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation and peak shape.

-

Mass Spectrometry: As the compound elutes from the GC column, it is introduced into the mass spectrometer. Acquire mass spectra over a suitable m/z range (e.g., 50-300 amu).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns, including the isotopic distribution for chlorine-containing fragments.

Synthetic Workflow

This compound is a key intermediate in the synthesis of more complex pyrimidine derivatives. The following diagram illustrates a typical reaction pathway where it is used as a starting material.

Caption: Synthetic utility of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics and synthetic applications of this compound. The presented data and protocols are intended to assist researchers in their work with this versatile chemical intermediate. For more detailed and specific applications, consulting the primary literature is recommended.

References

An In-depth Technical Guide to the Reactivity and Stability of 4,6-dichloro-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloro-2-(methylthio)pyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its trifunctional nature, possessing two reactive chlorine atoms and a modifiable methylthio group, makes it a valuable scaffold for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in the synthesis of bioactive compounds, particularly KRAS inhibitors. Detailed experimental protocols, quantitative data on reaction outcomes, and a discussion of the compound's stability profile are presented to aid researchers in its effective utilization.

Introduction

The pyrimidine (B1678525) nucleus is a cornerstone in the architecture of many biologically active molecules, including several approved drugs. The strategic placement of reactive functional groups on this scaffold allows for selective chemical modifications, enabling the exploration of vast chemical space in drug discovery programs. This compound has emerged as a key building block due to the differential reactivity of its chloro and methylthio substituents. The electron-withdrawing nature of the pyrimidine ring and the two chlorine atoms makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, these positions are amenable to palladium-catalyzed cross-coupling reactions, offering another avenue for carbon-carbon and carbon-heteroatom bond formation. The methylthio group at the C2 position can be oxidized to a sulfoxide (B87167) or sulfone, transforming it into a good leaving group for subsequent nucleophilic displacement. This guide will delve into the specifics of these transformations and the stability of this important synthetic intermediate.

Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of its three functional groups: the two chlorine atoms at the C4 and C6 positions, and the methylthio group at the C2 position.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C4 and C6 positions are prone to displacement by a variety of nucleophiles. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 >> C5.

Alkoxides, such as sodium ethoxide, readily displace one of the chlorine atoms to yield the corresponding 4-alkoxy-6-chloro-2-(methylthio)pyrimidine. The reaction is typically regioselective, with mono-substitution being the major product under controlled conditions.

Table 1: Nucleophilic Substitution with Oxygen Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Sodium Ethoxide | EtONa, EtOH, ~20 °C, 2 h | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | [1] |

| Benzyl alcohol | NaH, Benzyl alcohol | 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine | 86 | [2] |

Amines are common nucleophiles in drug discovery, and their reaction with this compound provides access to a wide range of substituted aminopyrimidines. However, reactions with amines can sometimes lead to mixtures of mono- and di-substituted products, and the regioselectivity can be influenced by the nature of the amine and the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of C-C bonds. These reactions typically involve the coupling of the chloropyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base. This methodology is crucial for the synthesis of aryl- and heteroaryl-substituted pyrimidines.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Substituted Dichloropyrimidines

| Pyrimidine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives | Good to Better | [3] |

Modification of the 2-(Methylthio) Group

The methylthio group at the C2 position offers further opportunities for functionalization. It can be oxidized to the corresponding sulfone, which is a better leaving group than chloride and can be displaced by nucleophiles. This sequential functionalization strategy is highly valuable in the synthesis of complex pyrimidine derivatives. For instance, after substitution at the C4 and C6 positions, the methylthio group can be oxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to the methylsulfonyl group, which can then be displaced by nucleophiles such as cyanide.[2]

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses.

-

Hydrolytic Stability : Chloropyrimidines can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions, leading to the replacement of chlorine atoms with hydroxyl groups. However, under neutral conditions, this compound is relatively stable.

-

Photostability : As with many halogenated aromatic compounds, there is a potential for photodegradation upon exposure to UV light. It is recommended to store the compound in a light-protected environment. Standard photostability testing as outlined in ICH guideline Q1B can be performed to assess its photosensitivity and identify any potential degradation products.[4][5][6][7][8]

Role in Drug Development: Synthesis of KRAS Inhibitors

Mutations in the KRAS gene are prevalent in many cancers, making the KRAS protein a prime target for drug development. This compound has been utilized as a key intermediate in the synthesis of covalent inhibitors targeting the KRAS G12C mutant.[9][10][11][12][13]

The general synthetic strategy involves using the dichloropyrimidine core to build up a larger molecule that can bind to the target protein. The reactivity of the chloro and methylthio groups allows for the sequential addition of different chemical moieties to optimize binding affinity, selectivity, and pharmacokinetic properties.

Below is a conceptual workflow illustrating the use of this compound in a drug discovery cascade.

Caption: A simplified workflow for drug discovery utilizing this compound as a starting scaffold.

The KRAS protein is a key node in multiple signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of the KRAS signaling pathway, highlighting potential points of therapeutic intervention.

Caption: Overview of the KRAS signaling cascade and the point of intervention for KRAS G12C inhibitors.

Experimental Protocols

The following are representative experimental protocols for key transformations involving this compound.

Protocol for Nucleophilic Substitution with an Alkoxide

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine [1]

-

Prepare a fresh solution of sodium ethoxide (1.1 equivalents) in absolute ethanol (B145695).

-

To a stirred solution of this compound (1.0 equivalent) in ethanol at approximately 20 °C, add the sodium ethoxide solution dropwise.

-

Protect the reaction mixture with a CaCl₂ drying tube and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2 hours).

-

Upon completion, add dichloromethane (B109758) (DCM) to the reaction mixture, followed by a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with additional DCM.

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product.

Protocol for Oxidation of the Methylthio Group

Synthesis of 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine [2]

-

Dissolve 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (1.0 equivalent) in dichloromethane (DCM) and cool the mixture in an ice bath to approximately 0 °C.

-

Add m-chloroperbenzoic acid (m-CPBA, 2.0 equivalents) in one portion.

-

Protect the mixture with a CaCl₂ drying tube and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 24 hours).

-

Add diethyl ether and a saturated aqueous solution of Na₂CO₃ to the reaction mixture.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the sulfone product.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the substituted 4,6-dichloropyrimidine (B16783) (1.0 equivalent), the aryl/heteroaryl boronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).

-

Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[3]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and drug discovery. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the controlled and sequential introduction of various functional groups. While the compound exhibits reasonable stability, appropriate handling and storage conditions are necessary to ensure its integrity. The successful application of this intermediate in the synthesis of KRAS inhibitors underscores its importance for researchers and scientists in the pharmaceutical industry. This guide provides a foundational understanding of its chemistry, which can be leveraged for the design and synthesis of novel bioactive molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. ikev.org [ikev.org]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]

- 10. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective synthesis of a KRAS <sup>G12C</sup> inhibitor with a quinoline-piperazine scaffold [ouci.dntb.gov.ua]

- 12. Covalent Guanosine Mimetic Inhibitors of G12C KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery, synthesis, and optimization of 5-phenylisoxazole-based covalent inhibitors targeting G12C mutant KRAS for the treatment of cancer | Poster Board #607 - American Chemical Society [acs.digitellinc.com]

The Core of Potency: A Technical Guide to the Biological Activity of 4,6-dichloro-2-(methylthio)pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast array of pyrimidine-based compounds, derivatives of 4,6-dichloro-2-(methylthio)pyrimidine have emerged as a versatile and potent class of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer and antimicrobial properties. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate reproducible research. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying biological processes.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various derivatives synthesized from the this compound core.

Table 1: Anticancer Activity of this compound Derivatives

| Derivative | Target Cell Line | Assay | IC50 (µM) | Reference |

| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | MTT | 1.629 | [1] |

| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | MTT | 1.841 | [1] |

| Indazol-pyrimidine 4i | A549 (Lung Cancer) | MTT | 2.305 | [1] |

| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast Cancer) | MTT | 0.57 | [1] |

| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver Cancer) | MTT | 1.13 | [1] |

| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast Cancer) | MTT | 1.31 | [1] |

| Pyrido[2,3-d]pyrimidine 11 | HepG2 (Liver Cancer) | MTT | 0.99 | [1] |

| Pyrimidine derivative 2d | A549 (Lung Cancer) | MTT | <50 | [2] |

| Pyrimidine derivative 13 | SCLC (Small-cell lung cancer) | Cell Proliferation Assay | <0.200 | [3] |

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Derivative | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |

| Pyrimidine derivative 2 | S. aureus | - | [4] | |

| Pyrimidine derivative 5 | S. aureus | - | [4] | |

| Pyrimidine derivative 12 | S. aureus | - | [4] | |

| Pyrimidine derivative 10 | S. enterica | - | [4] | |

| Pyrimidine derivative 10 | P. aeruginosa | - | [4] | |

| Pyrimidine derivative 11 | A. niger | - | [4] | |

| Pyrimidine derivative 2 | E. coli | - | [4] | |

| Pyrimidine derivative 5 | E. coli | - | [4] | |

| Pyrimidine derivative 12 | E. coli | - | [4] | |

| Pyrimidine derivative 2 | B. subtilis | - | [4] | |

| Pyrimidine derivative 5 | B. subtilis | - | [4] | |

| Pyrimidine derivative 12 | B. subtilis | - | [4] | |

| Pyrimidine derivative 2 | C. albicans | - | [4] | |

| Pyrimidine derivative 5 | C. albicans | - | [4] | |

| Pyrimidine derivative 12 | C. albicans | - | [4] |

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below. These protocols are intended to serve as a reference for researchers aiming to evaluate the biological activity of novel this compound derivatives.

Anticancer Activity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity [1][5][6]

This colorimetric assay is a widely used method to assess cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 200 µL of culture medium.[5] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for the desired exposure time (e.g., 48 or 72 hours).[1][3][6]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]

-

Solubilization: Aspirate the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the optical density (O.D.) at 560 nm or 570 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to control wells. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.[5]

2. In Vitro Kinase Inhibition Assay [7][8]

This assay measures the ability of a compound to directly inhibit the activity of a specific protein kinase.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable peptide or protein substrate, and the pyrimidine-based inhibitor at various concentrations.[8]

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.[8] Radiometric assays utilize [γ-³²P]-ATP or [γ-³³P]-ATP to directly measure phosphate (B84403) incorporation into the substrate.[7] Luminescence-based assays quantify the amount of ATP remaining after the reaction.[7]

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Detection:

-

Radiometric Assay: Stop the reaction and separate the phosphorylated substrate from the free radiolabeled ATP using methods like filter binding or gel electrophoresis. Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Luminescence-Based Assay: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP consumed. Measure the luminescence using a luminometer.

-

-

Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.

Antimicrobial Activity Assays

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) [4][9][10]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Materials: Use sterile 96-well microtiter plates and prepare serial dilutions of the pyrimidine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[4][9]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[9]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).[9]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

2. Disk Diffusion Assay [11]

This qualitative method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

-

Plate Preparation: Prepare Mueller-Hinton Agar (B569324) (MHA) plates and uniformly spread a standardized inoculum of the test bacteria on the agar surface.[9]

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the pyrimidine derivative onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

-

Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[9]

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).

Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajrcps.com [ajrcps.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Versatile Scaffold: 4,6-dichloro-2-(methylthio)pyrimidine as a Cornerstone in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine (B1678525) core stands as a privileged scaffold, forming the foundation of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 4,6-dichloro-2-(methylthio)pyrimidine has emerged as a particularly versatile and valuable starting material for the synthesis of potent and selective kinase inhibitors and other bioactive molecules. Its unique substitution pattern, featuring two reactive chlorine atoms and a modifiable methylthio group, provides medicinal chemists with a powerful handle to explore chemical space and develop novel drug candidates for a range of diseases, most notably cancer. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this compound in medicinal chemistry, with a focus on its role in the development of inhibitors for key oncogenic targets such as Aurora kinases and KRAS.

Synthesis and Reactivity

The synthetic accessibility of this compound contributes significantly to its widespread use. One common synthetic route begins with readily available starting materials like thiobarbituric acid.[1] Another established method involves a four-step sequence starting from diethyl malonate, proceeding through nitration, cyclization with thiourea, methylation, and finally chlorination to yield the desired product.[2]

The reactivity of this compound is characterized by the differential electrophilicity of its substituted positions. The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents. This reactivity is the cornerstone of its utility in building diverse molecular libraries. Furthermore, the methylthio group at the C2 position can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then act as a leaving group for further functionalization.[1]

A general workflow for the elaboration of the this compound scaffold is depicted below:

Application in Medicinal Chemistry: Targeting Key Oncogenic Pathways

The structural features of this compound make it an ideal starting point for the synthesis of inhibitors targeting the ATP-binding site of various protein kinases. The pyrimidine core can mimic the adenine (B156593) ring of ATP, while the substituents at the 2, 4, and 6 positions can be tailored to achieve specific interactions with the kinase active site, leading to high potency and selectivity.

Aurora Kinase Inhibitors

The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in a wide range of human cancers, making them attractive targets for anticancer drug development.[3][4] A number of potent Aurora kinase inhibitors have been developed based on the 2,4-diaminopyrimidine (B92962) scaffold, which can be readily synthesized from this compound.

The general synthetic strategy involves a sequential nucleophilic substitution of the two chlorine atoms with different amines. This approach allows for the introduction of diverse side chains that can occupy different pockets of the Aurora kinase active site, leading to potent and selective inhibitors.

The signaling pathway of Aurora kinases in mitosis is a complex process involving multiple downstream effectors. A simplified representation of this pathway and the points of inhibition by small molecules is illustrated below.

KRAS Inhibitors

The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[5] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-binding pocket and the lack of suitable allosteric sites. However, the discovery of a covalent binding pocket in the KRAS G12C mutant has led to the development of targeted inhibitors.[6]

The this compound scaffold has been utilized in the synthesis of KRAS inhibitors. The pyrimidine core can be elaborated with appropriate functional groups to interact with the switch-II pocket of the KRAS G12C mutant, leading to covalent modification of the cysteine residue and irreversible inhibition.

The KRAS signaling pathway involves a cascade of downstream effectors, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. Inhibition of KRAS blocks these downstream signals, leading to reduced cancer cell proliferation and survival.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel pyrimidine-based KRAS-G12C inhibitors with potent anti-NSCLC activity via virtual screening and structure optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold, a fundamental heterocyclic aromatic compound, stands as a privileged structure in medicinal chemistry. Its inherent presence in the building blocks of life—nucleic acids (cytosine, thymine, and uracil)—renders it readily recognized by biological systems, making it an exceptional starting point for the design of novel therapeutics.[1][2] Over the past six decades, this versatile scaffold has been successfully incorporated into a multitude of FDA-approved drugs, demonstrating its broad therapeutic applicability across a spectrum of diseases, including cancer, viral infections, and bacterial diseases.[3][4] This technical guide provides a comprehensive overview of the applications of pyrimidine scaffolds in drug discovery, detailing quantitative data, experimental protocols, and key signaling pathways.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives have made a significant impact in oncology by targeting various mechanisms that drive cancer progression.[5][6] Their modes of action are diverse, ranging from the inhibition of critical cell signaling enzymes to the disruption of DNA synthesis.[7][8]

Kinase Inhibition: A Dominant Strategy

A substantial number of pyrimidine-based anticancer drugs function as protein kinase inhibitors.[9][10] These enzymes are pivotal in cellular signaling cascades that regulate cell growth, proliferation, and survival.[11] By mimicking the adenine (B156593) ring of ATP, the pyrimidine core can effectively bind to the hinge region of the kinase active site, leading to potent and often selective inhibition.[10][12]

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway is a crucial target in cancer therapy, and several pyrimidine-based inhibitors have been developed to block its activity.[3][6] These inhibitors are particularly effective in cancers where EGFR is mutated or overexpressed.[13]

Table 1: Quantitative Activity of Pyrimidine-Based EGFR Inhibitors

| Compound | Target(s) | Cancer Cell Line | IC50 (nM) | Reference(s) |

| Osimertinib | EGFR (T790M mutant) | H1975 | <10 | [13] |

| Compound 31r | EGFR (triple mutant) | Ba/F3 | <1 | [12] |

| Gefitinib | EGFR | Various | 2-800 | [11] |

| Lapatinib | EGFR, HER2 | Various | 10-100 | [13] |

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have proven to be effective scaffolds for the development of potent CDK inhibitors.

Table 2: Quantitative Activity of Pyrimidine-Based CDK Inhibitors

| Compound | Target(s) | Cancer Cell Line | IC50 (nM) | Reference(s) |

| Palbociclib | CDK4/6 | MCF-7 | 11 | [14] |

| Ribociclib | CDK4/6 | Various | 10-40 | [14] |

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is involved in immune responses and cell growth, and its dysregulation can contribute to cancer.[15] Pyrimidine-based compounds have been developed as potent and selective JAK inhibitors.[15]

Table 3: Quantitative Activity of a Pyrimidine-Based JAK1 Inhibitor

| Compound | Target(s) | Cell-Based Assay | IC50 (nM) | Reference(s) |

| R507 | JAK1 | IL-2 induced T-cell proliferation | 9.8 | [15] |

Antimetabolites: Disrupting DNA Synthesis

Classic pyrimidine analogs, such as 5-fluorouracil (B62378) (5-FU), function as antimetabolites.[8] These molecules interfere with the synthesis of nucleic acids, a process essential for rapidly proliferating cancer cells.[16] They are converted within the cell to nucleotide analogs that inhibit critical enzymes involved in DNA and RNA synthesis, leading to DNA damage and apoptosis.[16]

Antiviral Applications: Combating Viral Replication

The pyrimidine scaffold is a key component in numerous antiviral drugs.[17] These agents can act through various mechanisms, including the inhibition of viral polymerases or interference with host cell pathways necessary for viral replication.[18][19]

Nucleoside and Nucleotide Analogs: Many pyrimidine-based antiviral drugs are nucleoside or nucleotide analogs that, after intracellular phosphorylation, are incorporated into the growing viral DNA or RNA chain, causing chain termination.[18]

Inhibition of Host Pyrimidine Biosynthesis: A broader-spectrum antiviral strategy involves targeting host cell enzymes essential for pyrimidine biosynthesis, such as dihydroorotate (B8406146) dehydrogenase (DHODH).[19][20] By depleting the cellular pool of pyrimidines, these inhibitors effectively starve the virus of the necessary building blocks for replication.[19]

Table 4: Quantitative Activity of Pyrimidine-Based Antiviral Agents

| Compound | Virus Target | Cell Line | EC50 (µM) | Reference(s) |

| Compound 1 | Venezuelan Equine Encephalitis Virus | Vero | 0.17 | [21] |

| Compound 48 | HIV-1 (K103N mutant) | MT-4 | 0.00477 | [9] |

| Compound 65 | Influenza A Virus | MDCK | 0.03 | [9] |

| Remdesivir | Human Coronavirus 229E | MRC-5 | 0.01 | [16] |

Antibacterial Applications: A Renewed Hope Against Resistance

With the rise of antibiotic resistance, there is an urgent need for new classes of antibacterial agents. Pyrimidine derivatives have shown significant promise in this area, with some compounds exhibiting potent activity against drug-resistant bacterial strains.[22]

Mechanism of Action: The antibacterial mechanisms of pyrimidine derivatives are varied and can include the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane. Some pyrimidine analogs target thymidylate synthetase (ThyA), leading to "thymineless death" in bacteria.

Table 5: Minimum Inhibitory Concentration (MIC) of Pyrimidine-Based Antibacterial Agents

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Thiophenyl-pyrimidine derivative (F20) | Staphylococcus aureus (MRSA) | 2 | [22] |

| Thiophenyl-pyrimidine derivative (F20) | Enterococcus faecalis (VRE) | 2 | [22] |

| Pyridothienopyrimidine derivative (7a) | Staphylococcus aureus | 15.63 | [23] |

| Pyridothienopyrimidine derivative (8a) | Escherichia coli | 7.81 | [23] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes targeted by pyrimidine scaffolds and the experimental procedures used to evaluate them is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ijpbs.com [ijpbs.com]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. mdpi.com [mdpi.com]

- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 19. researchgate.net [researchgate.net]

- 20. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Novel Heterocycles from 4,6-Dichloro-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-(methylthio)pyrimidine is a versatile and highly reactive scaffold that serves as a crucial starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its strategic placement of reactive chloro and methylthio groups allows for a wide range of chemical transformations, making it an invaluable building block in the fields of medicinal chemistry and drug discovery. The pyrimidine (B1678525) core is a prevalent motif in numerous biologically active molecules, and the ability to functionalize it at multiple positions opens avenues for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, quantitative data, and reaction pathways for the synthesis of various heterocyclic systems.

Core Reactions and Transformations

The chemical reactivity of this compound is primarily centered around nucleophilic substitution of the chloro groups, modification of the methylthio group, and cyclocondensation reactions to form fused heterocyclic systems.

Nucleophilic Aromatic Substitution

The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic attack, allowing for their displacement by a variety of nucleophiles. This sequential or simultaneous substitution is a cornerstone of the synthetic utility of this starting material.

The chloro groups can be readily displaced by alkoxides to furnish alkoxy- and aryloxypyrimidines.

A notable example is the regioselective synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. The reaction of this compound with sodium ethoxide in ethanol (B145695) at room temperature proceeds smoothly to yield the monosubstituted product in high yield.[1]

Table 1: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [1]

| Product | Reagents and Conditions | Yield (%) | Melting Point (°C) |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | EtONa, EtOH, ~20 °C, 2 h | 89 | 59-60 |

Experimental Protocol: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [1]

To a stirred mixture of this compound (50 mg, 0.256 mmol) in ethanol (1 mL) at approximately 20 °C, a freshly prepared solution of sodium ethoxide (0.28 mL, 0.28 mmol, 1 M in EtOH) is added dropwise. The reaction mixture is protected with a CaCl₂ drying tube and stirred at this temperature until the starting material is completely consumed, as monitored by TLC (approximately 2 hours). Dichloromethane (B109758) (10 mL) is then added, followed by a saturated aqueous solution of NaHCO₃ (10 mL). The mixture is extracted, and the aqueous phase is further extracted with dichloromethane (10 mL). The combined organic phases are dried over Na₂SO₄, filtered, and evaporated under vacuum to yield the product.

Similarly, both chloro groups can be displaced by benzyloxy groups in the presence of a strong base like sodium hydride.[2]

Table 2: Synthesis of 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine [2]

| Product | Reagents and Conditions | Yield (%) |

| 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | Benzyl alcohol, NaH | 86 |

The reaction with amines provides access to a wide range of aminopyrimidines, which are important pharmacophores. While specific examples starting directly from this compound are not detailed in the provided search results, the analogous reactivity of similar dichloropyrimidines suggests that both mono- and di-amination products can be obtained by controlling the stoichiometry and reaction conditions.

Functionalization of the 2-(Methylthio) Group

The methylthio group at the C2 position offers another site for chemical modification, primarily through oxidation followed by nucleophilic displacement.

The methylthio group can be oxidized to the more reactive methylsulfonyl group using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). This transformation is a key step in activating the C2 position for subsequent nucleophilic substitution.

Table 3: Oxidation of 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine [2]

| Starting Material | Product | Reagents and Conditions | Yield (%) |

| 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | m-CPBA, DCM, 0 °C to ~20 °C, 24 h | 94 |

Experimental Protocol: Synthesis of 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine [2]

To a stirred mixture of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (338 mg, 1.00 mmol) in dichloromethane (3 mL) cooled in an ice-bath to approximately 0 °C, m-chloroperbenzoic acid (77% purity, 428 mg, 2.00 mmol) is added in one portion. The mixture is protected with a CaCl₂ drying tube and stirred at about 20 °C until complete consumption of the starting material (monitored by TLC, 24 h). Diethyl ether (20 mL) and saturated aqueous Na₂CO₃ (10 mL) are then added. The two layers are separated, and the aqueous layer is extracted with an additional 10 mL of diethyl ether. The combined organic layers are processed to yield the product.

The methylsulfonyl group is an excellent leaving group and can be displaced by various nucleophiles. For instance, treatment with potassium cyanide in the presence of a crown ether affords the corresponding 2-cyanopyrimidine (B83486) derivative.[2]

Table 4: Cyanation of 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine [2]

| Starting Material | Product | Reagents and Conditions | Yield (%) |

| 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile | KCN, 18-crown-6, MeCN, ~20 °C, 24 h | 87 |

Synthesis of Fused Heterocyclic Systems

A key application of this compound is in the synthesis of fused heterocyclic systems through cyclocondensation reactions with bifunctional nucleophiles.

While a direct, detailed protocol for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound was not found in the search results, the general strategy involves the reaction with hydrazine (B178648) derivatives. The reaction of a related 6-thioxo-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate (B1144303) to form a hydrazineyl derivative suggests a plausible pathway.[3] It is anticipated that the reaction of this compound with hydrazine hydrate would lead to the formation of a dihydrazinylpyrimidine, which could then undergo intramolecular cyclization.

Ring Modification and Further Functionalization

The pyrimidine ring itself can be further modified, for example, by introducing substituents at the C5 position.

The synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine has been reported, although the process starts from diethyl malonate and proceeds through nitration, cyclization, methylation, and finally chlorination.[4] The direct nitration of this compound is not described in the provided results.

Table 5: Synthesis of 4,6-Dichloro-2-methylthio-5-nitropyrimidine (from 4,6-dihydroxy-2-methylthio-5-nitropyrimidine) [4]

| Starting Material | Product | Reagents and Conditions | Yield (%) |

| 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | 4,6-Dichloro-2-methylthio-5-nitropyrimidine | POCl₃, N,N-dimethylaniline (cat.), reflux, 8 h | 70 |

Experimental Protocol: Synthesis of 4,6-Dichloro-2-methylthio-5-nitropyrimidine [4]

21g (0.1 mol) of 4,6-dihydroxy-2-methylthio-5-nitropyrimidine is added to 100 mL of phosphorus oxychloride, and 5 mL of N,N-dimethylaniline is added as a catalyst. The mixture is heated to reflux for 8 hours. The excess phosphorus oxychloride is distilled off, and the residue is hydrolyzed in ice water. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered, and the solvent is removed to afford the final product.

Logical Workflow for Synthesis of a Complex Derivative

The synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) from this compound illustrates a logical multi-step synthetic pathway involving several of the aforementioned core reactions.[2]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized pyrimidines and fused heterocyclic systems. The strategic combination of nucleophilic substitution at the C4 and C6 positions, along with modification of the methylthio group at the C2 position, provides a powerful platform for the generation of novel molecular architectures. The experimental protocols and reaction pathways detailed in this guide serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities with potential applications in drug discovery and development. The continued exploration of the reactivity of this scaffold is likely to lead to the discovery of new heterocyclic compounds with significant biological activities.

References

- 1. mdpi.com [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

Navigating Reactivity: A Technical Guide to C-Cl vs. S-Me Bonds in Pyrimidines for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) core is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in modulating the pharmacological properties of drug candidates. Among the various substituents employed, chloro (C-Cl) and methylthio (S-Me) groups are frequently utilized as key intermediates for further molecular elaboration. Understanding the nuanced reactivity of the C-Cl versus the S-Me bond is critical for designing efficient synthetic routes and enabling the exploration of diverse chemical space in drug discovery programs. This in-depth technical guide provides a comprehensive analysis of the reactivity of these two pivotal functional groups on the pyrimidine ring, supported by experimental data and detailed methodologies.

Fundamental Principles of Reactivity

The reactivity of both C-Cl and S-Me bonds in pyrimidines is primarily governed by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms withdraw electron density, rendering the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack. This intrinsic property is the foundation for the two major classes of reactions discussed herein: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of pyrimidine functionalization. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate.

General Reactivity Trend: In nucleophilic aromatic substitution reactions, the C-Cl bond is generally more reactive than the S-Me bond. The chloride ion is a better leaving group than the methylthiolate anion due to its higher electronegativity and ability to stabilize the negative charge.

The position of the substituent on the pyrimidine ring significantly influences its reactivity in SNAr. Generally, the order of reactivity for a leaving group at different positions is C4(6) > C2 >> C5.[1][2] This is because nucleophilic attack at the C4 or C6 position allows for the delocalization of the negative charge in the Meisenheimer intermediate onto both ring nitrogen atoms, providing substantial stabilization.[3] Attack at the C2 position allows for delocalization onto only one nitrogen atom, resulting in a less stable intermediate and consequently a slower reaction rate.[3]

Bond Dissociation Energies (BDE)

Generally, aromatic C-Cl bonds are weaker than aromatic C-S bonds. For instance, the BDE of a C-Cl bond in chlorobenzene (B131634) is approximately 96 kcal/mol, while the BDE of a C-S bond in thioanisole (B89551) (phenyl methyl sulfide) is around 87 kcal/mol. However, the electron-deficient nature of the pyrimidine ring can influence these values. Computational studies are invaluable for providing more accurate, context-specific BDEs.

Comparative Reactivity in Key Transformations

The differential reactivity of C-Cl and S-Me bonds allows for selective functionalization of pyrimidines bearing both substituents.

Nucleophilic Aromatic Substitution (SNAr)

As a general rule, the greater reactivity of the C-Cl bond allows for selective substitution in the presence of an S-Me group. This is a crucial strategy in the synthesis of complex pyrimidine derivatives.

Table 1: Qualitative Comparison of Reactivity in SNAr

| Feature | C-Cl Bond | S-Me Bond | Rationale |

| Leaving Group Ability | Good | Moderate to Poor | Chloride is a weaker base and can better stabilize the negative charge. |

| General Reactivity | Higher | Lower | The C-Cl bond is more polarized and the chloride is a better leaving group. |

| Selective Substitution | Can be selectively displaced in the presence of an S-Me group. | Generally requires harsher conditions or activation to be displaced. | Differential reactivity allows for sequential functionalization. |

One study noted that under specific conditions for cysteine arylation, 2-chloro and 2-methylthio pyrimidines were significantly less reactive compared to 2-sulfonylpyrimidines, with both failing to show observable reaction after 6 hours.[4] This highlights that while C-Cl is generally more reactive than S-Me, both can be less reactive than other leaving groups.

Palladium-Catalyzed Cross-Coupling Reactions

Both C-Cl and S-Me bonds can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the C-X (X=Cl or SMe) bond, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst.

Table 2: Participation in Palladium-Catalyzed Cross-Coupling

| Reaction Type | C-Cl Bond | S-Me Bond | Notes |

| Suzuki Coupling | Commonly used.[5] | Can be used, often requiring specific ligands and conditions.[5] | C-Cl bonds are generally more reactive and require less specialized catalytic systems. |

| Stille Coupling | Effective. | Can participate, sometimes with desulfurative coupling.[5] | The choice of catalyst and ligand is crucial for successful coupling of C-SMe bonds. |

| Buchwald-Hartwig Amination | Widely employed. | Less common, but possible with appropriate catalyst systems. | C-N bond formation is a key transformation in medicinal chemistry. |

The selective activation of a C-Cl bond over an S-Me bond in cross-coupling reactions is often achievable by careful selection of the palladium catalyst, ligands, and reaction conditions.

Experimental Protocols

Detailed experimental protocols are essential for researchers to apply these principles in the laboratory.

General Protocol for Nucleophilic Aromatic Substitution on a Chloropyrimidine

This protocol describes a general procedure for the reaction of a chloropyrimidine with an amine nucleophile.

Materials:

-

4-Chloropyrimidine (B154816) derivative (1.0 equiv)

-

Amine nucleophile (1.1-1.5 equiv)

-

Base (e.g., K₂CO₃, DIPEA) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., DMF, NMP, Dioxane)

Procedure:

-

To a solution of the 4-chloropyrimidine derivative in the chosen solvent, add the amine nucleophile and the base.

-

Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Displacement of a Methylthio Group

The displacement of a methylthio group often requires activation, for example, by oxidation to the corresponding methylsulfinyl or methylsulfonyl group, which are much better leaving groups.[6] Alternatively, direct displacement can sometimes be achieved under more forcing conditions or with highly nucleophilic reagents.

Protocol 3.2.1: Oxidation of Methylthio to Methylsulfonyl Group [6]

Materials:

-

2-(Methylthio)pyrimidine (B2922345) derivative (1.0 equiv)

-

m-Chloroperoxybenzoic acid (m-CPBA) (2.2 equiv)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the 2-(methylthio)pyrimidine derivative in DCM and cool the solution to 0 °C.

-

Add m-CPBA portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude sulfone, which can be used in the next step without further purification.

Protocol 3.2.2: Nucleophilic Substitution of the Methylsulfonyl Group [6]

Materials:

-

2-(Methylsulfonyl)pyrimidine (B77071) derivative (1.0 equiv)

-

Nucleophile (e.g., sodium cyanide) (1.2 equiv)

-

Acetonitrile (MeCN)

Procedure:

-

Dissolve the 2-(methylsulfonyl)pyrimidine derivative and the nucleophile in MeCN.

-

Heat the reaction mixture to reflux.

-